molecular formula C10H19NO3S2 B561658 3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole CAS No. 384342-58-9

3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole

Cat. No. B561658
CAS RN: 384342-58-9
M. Wt: 281.471
InChI Key: MXZPGYFBZHBAQM-UODZIOSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole” is a chemical compound with the molecular formula C10H19NO3S2 . It is not intended for human or veterinary use and is available for research use only.

Scientific Research Applications

Organic Photocatalysis

Organic photocatalysts play a crucial role in sustainable chemistry. Researchers have synthesized three organic photocatalysts based on dithieno[3,2-b2′,3′-d]pyrrole derivatives : Organic photocatalysts play a crucial role in sustainable chemistry. Researchers have synthesized three organic photocatalysts based on dithieno[3,2-b:2′,3′-d]pyrrole derivatives: 4-(4H-dithieno[3,2-b:2′,3′-d]pyrrol-4-yl)-N,N-diphenylaniline , 4-(pyren-1-yl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole , and 4-(6b,10-dihydroperylen-3-yl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole . These compounds exhibit intriguing optical properties and have been characterized using techniques like 1H NMR, 13C NMR, elemental analysis, and UV-Vis spectroscopy . Their application in photoinduced metal-free atom transfer radical polymerization (ATRP) has been particularly promising. Under 365 nm UV irradiation, they enable controlled polymerization of monomers like methyl methacrylate, 2-(dimethylamino)ethyl methacrylate, and tert-butyl methacrylate, resulting in well-defined (meth)acrylate polymers with low polydispersity indexes.

properties

IUPAC Name

3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZPGYFBZHBAQM-UODZIOSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])SS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676093
Record name S-[{1-Hydroxy-2,2,5,5-tetrakis[(~2~H_3_)methyl](~2~H,~15~N)-2,5-dihydro-1H-pyrrol-3-yl}(~2~H_2_)methyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

384342-58-9
Record name S-[{1-Hydroxy-2,2,5,5-tetrakis[(~2~H_3_)methyl](~2~H,~15~N)-2,5-dihydro-1H-pyrrol-3-yl}(~2~H_2_)methyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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